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Compound of Interest

Compound Name: 8-Quinolinesulfonic acid

Cat. No.: B1294380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Quinolinesulfonic acid, a key intermediate in pharmaceutical synthesis and a versatile
chelating agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational
dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 8-
Quinolinesulfonic acid. The data presented below is for the sodium salt of 8-
Quinolinesulfonic acid, which is expected to have a very similar spectroscopic profile to the
free acid, particularly in polar solvents.

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Table 1: *H NMR Chemical Shift Data for 8-Quinolinesulfonic Acid Sodium Salt (400 MHz,
DMSO-ds)
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Chemical Shift (8)

Coupling Constant

opm Assignment Multiplicity (3) Hz

9.032 H-2 d J(A,F)=4.3, J(A,B)=1.8

8.438 H-4 d J(B,F)=8.4

8.267 H-7 d HCE=8.7,
J(C,D)=15

8.045 H-5 d J(D,E)=8.2

7.609 H-3 dd

7.596 H-6 dd

Data is for the sodium salt and serves as a close approximation for the free acid.

13C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shift Data for 8-Quinolinesulfonic Acid Sodium Salt (DMSO-de)

Chemical Shift (8) ppm Assighment
150.90 C-2

143.48 C-8a

142.52 C-4

136.84 C-7

130.41 C-5

128.57 C-4a

128.36 C-6

125.37 C-3

121.14 C-8
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Data is for the sodium salt and serves as a close approximation for the free acid.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The following table summarizes the expected IR
absorption bands for 8-Quinolinesulfonic acid based on the analysis of its sodium salt and
related compounds.

Table 3: Characteristic IR Absorption Bands for 8-Quinolinesulfonic Acid

Wavenumber (cm~?) Functional Group Vibrational Mode
3100-3000 Aromatic C-H Stretching

1600-1475 Aromatic C=C Stretching

~1250 S=0 (Sulfonic Acid) Asymmetric Stretching
~1050 S=0 (Sulfonic Acid) Symmetric Stretching
~1170 C-N Stretching

900-690 Aromatic C-H Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is particularly useful for conjugated systems like the quinoline ring. While a specific
spectrum for 8-Quinolinesulfonic acid is not readily available, data from related quinoline
derivatives suggest the following absorption characteristics.

Table 4: Expected UV-Vis Absorption Maxima (Amax) for 8-Quinolinesulfonic Acid

Solvent Expected Amax (nm) Electronic Transition

Methanol / Ethanol ~250-260 and ~300-320 m - TT*
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These values are estimations based on structurally similar compounds and may vary
depending on the solvent and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy
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NMR Experimental Workflow

A sample of 8-Quinolinesulfonic acid (10-20 mg for *H, 50-100 mg for 13C) is dissolved in a
suitable deuterated solvent (e.g., DMSO-ds, D20) and transferred to a 5 mm NMR tube. The
spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For *H NMR, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 133C NMR, a proton-
decoupled sequence is used, and a larger number of scans is typically required. Data
processing involves Fourier transformation, phase and baseline correction, and referencing to
a known standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
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IR Spectroscopy Experimental Workflow

For solid-state analysis, a potassium bromide (KBr) pellet is prepared by mixing a small amount
of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A
background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded
first. The sample is then placed in the infrared beam, and the spectrum is recorded, typically in
the range of 4000-400 cm~1,

UV-Vis Spectroscopy

Click to download full resolution via product page

UV-Vis Spectroscopy Experimental Workflow

A dilute solution of 8-Quinolinesulfonic acid is prepared in a UV-transparent solvent, such as
methanol or ethanol. The concentration should be adjusted to yield an absorbance in the
optimal range of the instrument (typically 0.1-1.0). The spectrophotometer is first zeroed with a
cuvette containing the pure solvent (the blank). The blank is then replaced with the sample
cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to

determine the absorption maxima (Amax).

 To cite this document: BenchChem. [Spectroscopic Profile of 8-Quinolinesulfonic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294380#spectroscopic-data-of-8-quinolinesulfonic-
acid-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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